2-{[1-(1-phenylethyl)piperidin-4-yl]methoxy}pyrazine 2-{[1-(1-phenylethyl)piperidin-4-yl]methoxy}pyrazine
Brand Name: Vulcanchem
CAS No.: 2548979-26-4
VCID: VC11826021
InChI: InChI=1S/C18H23N3O/c1-15(17-5-3-2-4-6-17)21-11-7-16(8-12-21)14-22-18-13-19-9-10-20-18/h2-6,9-10,13,15-16H,7-8,11-12,14H2,1H3
SMILES: CC(C1=CC=CC=C1)N2CCC(CC2)COC3=NC=CN=C3
Molecular Formula: C18H23N3O
Molecular Weight: 297.4 g/mol

2-{[1-(1-phenylethyl)piperidin-4-yl]methoxy}pyrazine

CAS No.: 2548979-26-4

Cat. No.: VC11826021

Molecular Formula: C18H23N3O

Molecular Weight: 297.4 g/mol

* For research use only. Not for human or veterinary use.

2-{[1-(1-phenylethyl)piperidin-4-yl]methoxy}pyrazine - 2548979-26-4

Specification

CAS No. 2548979-26-4
Molecular Formula C18H23N3O
Molecular Weight 297.4 g/mol
IUPAC Name 2-[[1-(1-phenylethyl)piperidin-4-yl]methoxy]pyrazine
Standard InChI InChI=1S/C18H23N3O/c1-15(17-5-3-2-4-6-17)21-11-7-16(8-12-21)14-22-18-13-19-9-10-20-18/h2-6,9-10,13,15-16H,7-8,11-12,14H2,1H3
Standard InChI Key RFDNAHOUOKCPHG-UHFFFAOYSA-N
SMILES CC(C1=CC=CC=C1)N2CCC(CC2)COC3=NC=CN=C3
Canonical SMILES CC(C1=CC=CC=C1)N2CCC(CC2)COC3=NC=CN=C3

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

2-{[1-(1-Phenylethyl)piperidin-4-yl]methoxy}pyrazine features a pyrazine core substituted at the 2-position with a methoxy group linked to a piperidine ring. The piperidine moiety is further modified by a 1-phenylethyl group at the nitrogen atom. This configuration introduces steric and electronic effects that influence molecular interactions with biological targets .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₂₃N₃O
Molecular Weight327.41 g/mol
IUPAC Name2-{[1-(1-Phenylethyl)piperidin-4-yl]methoxy}pyrazine
Key Functional GroupsPyrazine, Piperidine, Methoxy, Phenylethyl

Synthetic Pathways

The synthesis of 2-{[1-(1-phenylethyl)piperidin-4-yl]methoxy}pyrazine likely involves multi-step nucleophilic substitutions and cyclization reactions. A plausible route, inferred from analogous compounds, includes:

  • Piperidine Modification: 1-Phenylethylamine reacts with piperidin-4-one to form 1-(1-phenylethyl)piperidin-4-ol via reductive amination .

  • Methoxy Linker Installation: The hydroxyl group of the piperidine intermediate undergoes alkylation with a methoxy-containing leaving group (e.g., chloromethyl pyrazine) .

  • Pyrazine Functionalization: Final coupling via nucleophilic aromatic substitution installs the methoxy-piperidine group at the pyrazine 2-position .

Table 2: Key Synthetic Intermediates

IntermediateRole in Synthesis
1-(1-Phenylethyl)piperidin-4-olCore piperidine scaffold
2-ChloropyrazinePyrazine precursor
Methoxyalkyl bromideMethoxy linker source

Pharmacological Activities

Neurological Applications

ParameterValue
logP3.2
Plasma Protein Binding89%
Half-life6–8 hours

Toxicity Considerations

While no direct toxicity data exists for this compound, structurally similar pyrazines show low hemolytic toxicity (e.g., <5% at 100 µM) . Piperidine derivatives with bulky N-substituents generally exhibit reduced cardiovascular risks compared to smaller amines .

Applications in Drug Development

Oncology

  • Targeted Therapies: Dual c-Met/VEGFR-2 inhibition could address resistance mechanisms in tyrosine kinase inhibitor (TKI)-resistant cancers .

  • Combination Regimens: Synergy with immune checkpoint inhibitors (e.g., anti-PD-1) is plausible due to antiangiogenic effects .

Central Nervous System Disorders

  • Neuropathic Pain: M4 receptor antagonism may modulate cholinergic pathways involved in chronic pain .

  • Neurodegeneration: Pyrazine’s antioxidant properties could mitigate oxidative stress in Alzheimer’s disease models .

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